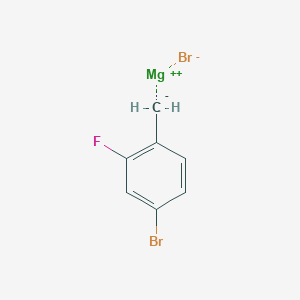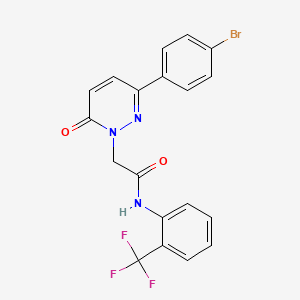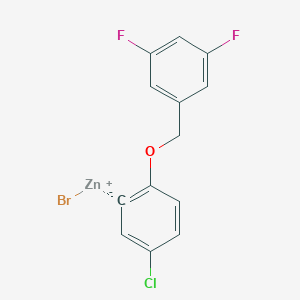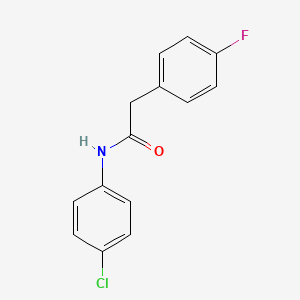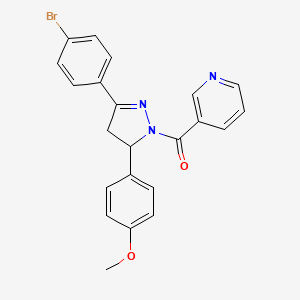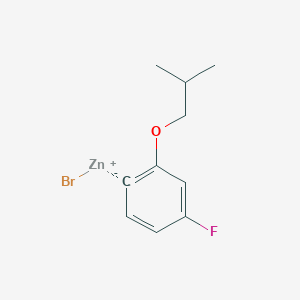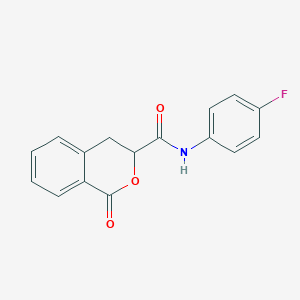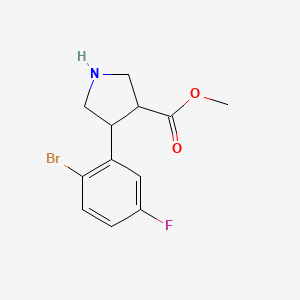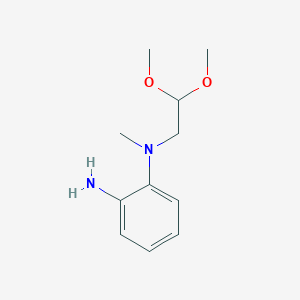
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a dimethoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine typically involves the reaction of N-(2,2-dimethoxyethyl)-N-methylamine with benzene-1,2-diamine under specific conditions. The reaction is usually carried out in an organic solvent such as benzene or toluene, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes mixing the reactants in large reactors, maintaining controlled temperatures and pressures, and using phase transfer catalysts to enhance the reaction efficiency. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethoxyethyl)-N-methylamine: A precursor in the synthesis of N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine.
N-(2,2-Dimethoxyethyl)-1H-imidazole-1-carboxamide: Another compound with a similar dimethoxyethyl group but different core structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-N-(2,2-dimethoxyethyl)-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O2/c1-13(8-11(14-2)15-3)10-7-5-4-6-9(10)12/h4-7,11H,8,12H2,1-3H3 |
InChI Key |
WNVFBRQOCWNVBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(OC)OC)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878156.png)

![(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride](/img/structure/B14878165.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
